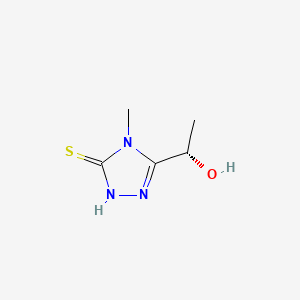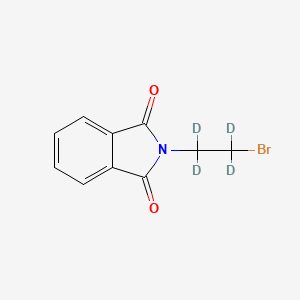
N-(2-Bromoethyl-d4)phthalimide
概要
説明
“N-(2-Bromoethyl-d4)phthalimide” is an intermediate used in organic synthesis . It can react with phenyl magnesium bromide to get 2-(2-bromo-ethyl)-3-hydroxy-3-phenyl-isoindolin-1-one .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H4D4BrNO2 . The molecular weight is 258.1 .Chemical Reactions Analysis
“this compound” is the deuterium labeled N-(2-Bromoethyl)phthalimide . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .科学的研究の応用
Copolymer Synthesis
N-(2-Bromoethyl-d4)phthalimide serves as a precursor in the synthesis of novel copolymers. Jayakumar, Balaji, and Nanjundan (2000) synthesized copolymers of 2-(N-phthalimido)ethyl methacrylate and methyl methacrylate, initiated by benzoyl peroxide, indicating its utility in creating materials with potential applications in various fields, from biomedicine to engineering Jayakumar, R., Balaji, R., & Nanjundan, S. (2000). European Polymer Journal.
Molecular Structure and Optical Properties
The compound has been the subject of detailed molecular structure and optical property analyses. Karthick, Balachandran, Perumal, and Nataraj (2011) determined the stable isomer of N-(2 bromoethyl) phthalimide and analyzed its vibrational wavenumbers and nonlinear optical properties, highlighting its potential in materials science and photonics Karthick, T., Balachandran, V., Perumal, S., & Nataraj, A. (2011). Journal of Molecular Structure.
Spectroscopic Studies and Thermodynamic Functions
Balachandran, Lalitha, and Rajeswari (2012) conducted quantum mechanical calculations and spectroscopic studies on N-(bromomethyl)phthalimide, offering insights into its vibrational modes, energy distributions, and thermodynamic functions. This work supports its application in chemical analysis and material characterization Balachandran, V., Lalitha, S., & Rajeswari, S. (2012). Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy.
Solvation Dynamics in Protein Studies
Its derivatives have been utilized as probes in solvation dynamics studies within proteins and microemulsions, as shown by Mandal et al. (2002). This research provides a pathway for understanding protein environments and could aid in the development of new therapeutic agents Mandal, D. et al. (2002). Journal of Physical Chemistry B.
作用機序
Target of Action
This compound is primarily used in proteomics research , which suggests it may interact with proteins or other biomolecules
Mode of Action
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
As a compound used in proteomics research , it may be involved in various biochemical pathways depending on the proteins it interacts with
Pharmacokinetics
It’s known that deuteration can affect the pharmacokinetic and metabolic profiles of drugs . This could potentially impact the bioavailability of N-(2-Bromoethyl-d4)phthalimide.
Result of Action
As a compound used in proteomics research , it may have diverse effects depending on the proteins it interacts with
特性
IUPAC Name |
2-(2-bromo-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2/i5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZXTOCAICMPQR-NZLXMSDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Br)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


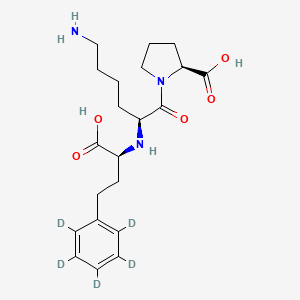
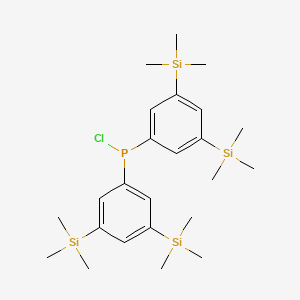

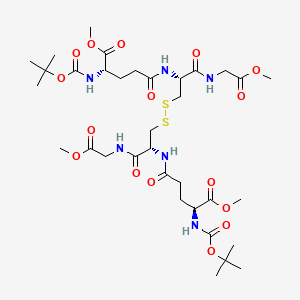
![1,5,6-Trimethyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B586351.png)

